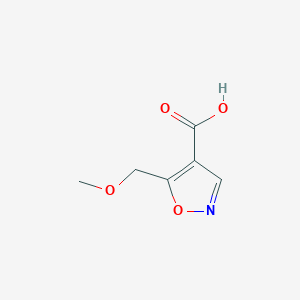

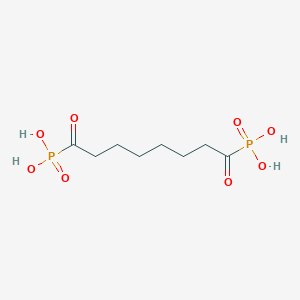

2-(Acetyloxy)-5-chlorobenzoic acid

概要

説明

2-(Acetyloxy)-5-chlorobenzoic acid, also known as acetylsalicylic acid or aspirin, is a widely used medication. It is an acetyl derivative of salicylic acid and is used as an analgesic, antipyretic, anti-inflammatory, and antiplatelet medication . It is also known by other names such as Salicylic acid acetate, o-Acetoxybenzoic acid, and o-Carboxyphenyl acetate .

Synthesis Analysis

The synthesis of 2-(Acetyloxy)-5-chlorobenzoic acid involves an esterification reaction. Salicylic acid is converted to acetylsalicylic acid, making it less acidic and less damaging to the digestive system in the human body . The reaction of salicylic acid with 1,2-dibromoalkanes leads to the formation of 1-(4-azidoalkyl)indoline-2,3-dione . The reaction of this compound with sodium hydroxide results in the formation of 2-acetoxybenzoic acid .Molecular Structure Analysis

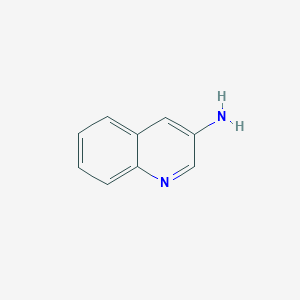

The molecular structure of 2-(Acetyloxy)-5-chlorobenzoic acid can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions of 2-(Acetyloxy)-5-chlorobenzoic acid involve the production of hydrogen ions in an aqueous solution, which are responsible for the conductivity of the solution . The acid that conducts electricity strongly is a strong acid, and the acid that conducts electricity weakly is a weak acid .Physical And Chemical Properties Analysis

2-(Acetyloxy)-5-chlorobenzoic acid is a weakly acidic substance with a melting point of 136°C . It is poorly soluble in water, alcohol, and good in ether . It occurs in the form of colorless crystals, white crystalline powder, or granules, without or almost odorless .科学的研究の応用

Photodecomposition Applications

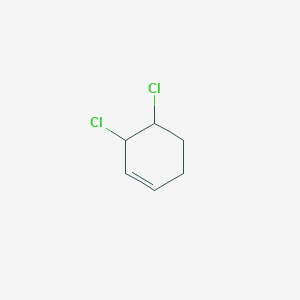

Photodecomposition of Chlorobenzoic Acids : Ultraviolet irradiation of chlorobenzoic acids, including 2-chlorobenzoic acid, can lead to the replacement of chlorine by hydroxyl and hydrogen, producing corresponding hydroxybenzoic acids and benzoic acid. This photodecomposition is significant in the context of environmental remediation of these compounds (Crosby & Leitis, 1969).

Applications in Organic Synthesis

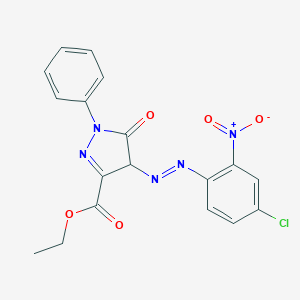

Synthesis of Diclofenac Sodium : 2-Chlorobenzoic acid serves as an intermediate for the production of diclofenac sodium. A novel method involves the liquid-phase oxidation of 2-chlorotoluene with ozone, offering a potentially more efficient and less wasteful approach (Bushuiev et al., 2020).

Synthesis of Dapagliflozin : 2-Chlorobenzoic acid derivatives are used in the synthesis of dapagliflozin, an antidiabetic drug, highlighting its importance in pharmaceutical manufacturing (Jie Yafei, 2011).

Ullmann Coupling : The compound has been utilized in Ullmann coupling reactions to synthesize substituted 3-acetoxy-1-acetyl-1H-indoles, which are precursors for chromogenic compounds used in identifying various microorganisms (Dominguez et al., 2009).

Biodegradation and Environmental Remediation

Biodegradation by Isolated Bacteria : Certain bacteria isolated from landfill soils have been identified to degrade 2-chlorobenzoic acid, indicating its potential for bioremediation purposes (Kafilzadeh et al., 2012).

Advanced Oxidation Processes

Oxidation of 2-Chlorobenzoic Acid : Studies on advanced oxidation processes, like electrochemical oxidation, have shed light on the degradation pathways of 2-chlorobenzoic acid, contributing to the understanding of its behavior and potential treatment in wastewater management (M'hemdi et al., 2013).

Safety And Hazards

特性

IUPAC Name |

2-acetyloxy-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-5(11)14-8-3-2-6(10)4-7(8)9(12)13/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWHHQWYXIPHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384872 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetyloxy)-5-chlorobenzoic acid | |

CAS RN |

1734-62-9 | |

| Record name | 2-(acetyloxy)-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)

![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)

![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)

![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)

![Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B160955.png)